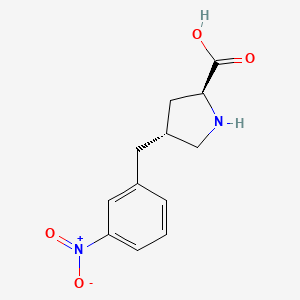

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a stereochemically defined bicyclic structure. The compound features a pyrrolidine ring with a 3-nitrobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its hydrochloride salt form (CAS: 1049740-11-5) is commonly utilized in peptide synthesis and medicinal chemistry due to enhanced solubility in polar solvents . The nitro group at the meta position of the benzyl moiety introduces strong electron-withdrawing effects, influencing hydrogen bonding and electronic interactions in biological systems. This compound is often employed as a proline analog in constrained peptide design, where its rigid structure modulates conformational flexibility .

Properties

IUPAC Name |

(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)4-8-2-1-3-10(5-8)14(17)18/h1-3,5,9,11,13H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBDRRRFTLQEHU-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that are both efficient and environmentally friendly are often employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

Oxidation: Formation of an amine derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The nitro group can be reduced to an amine.

- Reduction : The carboxylic acid can be converted to an alcohol.

- Substitution Reactions : The benzyl group can participate in electrophilic aromatic substitution reactions.

Chemistry

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be useful in developing new materials or pharmaceuticals.

Biology

Due to its chiral nature, this compound is being investigated as a biochemical probe. It may interact with specific biological targets, making it a candidate for studying enzyme mechanisms or receptor interactions.

Medicine

The compound shows promise in drug development as a precursor for therapeutic agents. Its ability to modulate biological activity through interactions with enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Study 1: Chiral Probes in Enzyme Studies

Research has demonstrated that chiral compounds like this compound can serve as effective probes for studying enzyme specificity and activity. These studies highlight the importance of chirality in biological interactions.

Case Study 2: Drug Development

A study focused on the synthesis of derivatives from this compound identified several compounds with enhanced therapeutic properties against specific diseases. This underscores the potential of this compound in medicinal chemistry.

Case Study 3: Industrial Applications

In industrial applications, this compound has been used to synthesize novel materials with unique properties. Researchers have explored its use in creating polymers that exhibit improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- Meta-Nitro (3-Nitro) : Balances electronic effects and steric accessibility, making it suitable for enzyme-binding studies .

- Para-Nitro (4-Nitro) : Symmetric structure facilitates crystallography studies but may reduce binding specificity due to lack of directional polarity .

- Ortho-Nitro (2-Nitro) : Steric bulk near the pyrrolidine ring limits interactions in tight binding pockets .

Functional Group Variants

Halogen-Substituted Analogs

- (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-26-8): Bromine’s bulkiness increases lipophilicity, favoring membrane permeability in cell-based assays. Molecular weight: 284.15 .

- (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl (CAS: 1049744-33-3): Iodine’s polarizability enhances halogen bonding in receptor-ligand interactions .

Electron-Withdrawing Group Analogs

- N-(tert-Butoxycarbonyl)-4-(4-cyanobenzyl)-L-proline (CAS: 959581-83-0): Cyano group’s strong electron withdrawal stabilizes intermediates in peptide coupling reactions .

- N-(tert-Butoxycarbonyl)-4-(3-phenylallyl)-L-proline (CAS: 959584-07-7): Extended conjugation improves UV detectability in HPLC analysis .

Biological Activity

Overview

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound notable for its structural features, including a pyrrolidine ring and a 3-nitrobenzyl substituent. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 286.71 g/mol

- CAS Number : 1049980-33-7

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : This group can participate in redox reactions, potentially influencing various enzymatic activities.

- Carboxylic Acid Group : Capable of forming hydrogen bonds with biological macromolecules, this group may modulate the activity of enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

- Arginase Inhibition : Preliminary studies suggest that derivatives of this compound might inhibit arginase, an enzyme involved in the urea cycle and immune response. The structural similarities with other known inhibitors indicate potential efficacy in modulating arginine metabolism .

Antimicrobial Activity

- Antibacterial Properties : Some studies have explored the antibacterial effects of compounds with similar structures. The introduction of the nitro group may enhance activity against specific bacterial strains by disrupting cellular functions.

Neuroactive Compounds

- Neuroscience Applications : The compound's structure makes it a candidate for synthesizing neuroactive agents. Its ability to interact with neurotransmitter systems could lead to developments in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological implications and potential therapeutic applications of this compound:

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug development:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid in academic settings?

- Methodological Answer: The compound is typically synthesized via multi-step routes involving protecting group strategies. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are used to protect the pyrrolidine nitrogen during functionalization. Coupling agents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU are employed for amide bond formation. Deprotection steps often use trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF), as described in analogous syntheses . Catalytic methods (e.g., palladium or copper) may optimize nitrobenzyl group introduction .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally similar proline derivatives . Complementary techniques include nuclear Overhauser effect (NOE) NMR to assess spatial proximity of substituents and circular dichroism (CD) spectroscopy to analyze chiral centers. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) validate molecular structure .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: While direct hazard data for this compound is limited, analogs with nitro or benzyl groups (e.g., 4-chlorobenzyl derivatives) exhibit skin/eye irritation (H315, H319) and respiratory hazards (H335) . Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 2–8°C to prevent degradation . Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps in its synthesis?

- Methodological Answer: Yield optimization requires careful control of reaction conditions:

- Solvent selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reagent solubility .

- Catalyst tuning: Palladium catalysts improve nitro group stability, while copper(I) iodide aids in Ullmann-type couplings for aromatic substitutions .

- Temperature/time: Elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) may drive sluggish reactions, but monitoring via TLC or LC-MS prevents over-degradation .

Q. What strategies resolve discrepancies in biological activity data for this compound?

- Methodological Answer: Contradictory bioactivity results often stem from:

- Purity issues: Use reverse-phase HPLC (≥95% purity) and quantify enantiomeric excess via chiral columns .

- Assay variability: Standardize in vitro conditions (e.g., buffer pH, cell line viability controls). For receptor-binding studies, validate target specificity using knockout models or competitive antagonists (e.g., kainic acid analogs for glutamate receptors) .

Q. How does the 3-nitrobenzyl substituent influence conformational stability?

- Methodological Answer: The nitro group’s electron-withdrawing nature and steric bulk restrict pyrrolidine ring flexibility, favoring trans-configurations. Computational modeling (e.g., DFT calculations) predicts torsional angles, while NOESY NMR maps intramolecular interactions. Hydrophobic interactions from the benzyl group may reduce aqueous solubility, necessitating DMSO or ethanol co-solvents in assays .

Q. What side reactions occur during Boc deprotection, and how are they mitigated?

- Methodological Answer: Common side reactions include:

- Carbocation formation: Acidic Boc removal (e.g., TFA) can generate tert-butyl carbocations, leading to alkylation byproducts. Adding scavengers like triisopropylsilane (TIS) traps reactive intermediates .

- Nitro group reduction: Prolonged exposure to acidic conditions may reduce nitro to amine. Use milder acids (e.g., HCl/dioxane) and monitor via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.